molecular formula C15H15N3O3 B11008366 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B11008366
M. Wt: 285.30 g/mol
InChI Key: RYTLXGZEKGSJHH-UHFFFAOYSA-N
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Description

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone is a compound that features both indole and imidazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the imidazole ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Imidazole Derivatives: Compounds such as histamine and clotrimazole.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

(4,6-dimethoxy-1-methylindol-2-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C15H15N3O3/c1-17-12-6-10(20-2)7-14(21-3)11(12)8-13(17)15(19)18-5-4-16-9-18/h4-9H,1-3H3

InChI Key

RYTLXGZEKGSJHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3

Origin of Product

United States

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